4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-(4-nitrophenyl)sulfonyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O4S/c12-11(13,14)9-5-10(16-6-15-9)22(20,21)8-3-1-7(2-4-8)17(18)19/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOERLJQCWNTPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=NC=NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186503 | |
| Record name | Pyrimidine, 4-[(4-nitrophenyl)sulfonyl]-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823182-87-1 | |
| Record name | Pyrimidine, 4-[(4-nitrophenyl)sulfonyl]-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823182-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-[(4-nitrophenyl)sulfonyl]-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6-(Trifluoromethyl)pyrimidin-2(1H)-one Precursors
The starting point for the preparation of the target compound is often the synthesis of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones. These precursors are crucial for subsequent functionalization steps.
- A linear alkylation protocol involves selective O-alkylation of pyrimidin-2(1H)-one derivatives with brominated enaminones, yielding intermediates in high yields (up to 92%).
- An alternative convergent strategy uses direct alkylation with 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines, which provides better yields and easier purification compared to the linear approach.
| Entry | Solvent | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | MeCN | 16 | Reflux | 87 |
| 2 | MeCN | 16 | 25 | 76 |
| 3 | MeCN | 1 | Reflux | 90 |
| 4 | MeCN | 1 | 25 | 63 |
| 5 | Acetone | 1 | 25 | 70 |
| 6 | Acetone | 1 | Reflux | 90 |
Table 1: Yields of O-alkylated pyrimidine intermediates under different conditions
Preparation of 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines
This key intermediate is synthesized by the reaction of brominated enaminones with 2-methylisothiourea sulfate in hydrochloric acid, followed by iodination:
- The reaction involves refluxing brominated enaminones with 2-methylisothiourea sulfate and concentrated HCl for 48 hours.
- Subsequent iodination with potassium iodide in acetone yields the 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine in 62–65% yield.
This intermediate is critical for the chemoselective O-alkylation step that introduces the desired substituent at the 4-position of the pyrimidine ring.
Chemoselective O-Alkylation to Form 4-Substituted Pyrimidines
The pivotal step in synthesizing 4-((4-nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine is the O-alkylation of 6-(trifluoromethyl)pyrimidin-2(1H)-one with the halomethyl pyrimidine intermediate:
- The reaction is typically performed in acetone or acetonitrile with potassium carbonate as a base.
- Heating under reflux for 30 minutes to 1 hour leads to high conversion and yields (up to 90%).
- The use of the iodomethyl moiety is preferred over chloro- or bromomethyl due to better reactivity and higher isolated yields.
- Purification is achieved by recrystallization or column chromatography depending on the substituents.
This method provides a reliable route to the O-alkylated pyrimidine core bearing the trifluoromethyl group, which is a precursor to the sulfonylation step.
The introduction of the 4-nitrophenyl sulfonyl group onto the pyrimidine ring is achieved through sulfonylation reactions:
- Sulfonyl chlorides, such as 4-nitrobenzenesulfonyl chloride, react with pyrimidine thioate or thiol derivatives under reflux in the presence of pyridine or other bases to form sulfonothioate intermediates.
- Subsequent oxidation of these intermediates using hydrogen peroxide and glacial acetic acid at room temperature (25 °C) for 24 hours converts the sulfonothioates to sulfonyl derivatives, including sulfonyl methanones and sulfonyl pyrimidines.
- The products are isolated by filtration and crystallization, yielding pure sulfonylated pyrimidine derivatives with good to excellent yields.
This oxidation step is crucial to obtain the sulfonyl functionality with the nitrophenyl substituent, completing the structure of the target compound.
Summary of Experimental Conditions and Yields
Research Findings and Analysis
- The direct alkylation method using 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine intermediates is superior to cyclocondensation routes, offering higher yields and simpler purification.
- The iodomethyl moiety is the most reactive halogen substituent for the alkylation step, significantly influencing the efficiency of the synthesis.
- The sulfonylation and oxidation steps are mild and efficient, employing hydrogen peroxide and acetic acid to convert sulfonothioates to sulfonyl derivatives without harsh conditions, preserving the integrity of sensitive substituents like nitro groups.
- The overall synthetic approach allows for structural diversification, enabling the preparation of various substituted pyrimidine sulfonyl derivatives for biological screening and further applications.
Chemical Reactions Analysis
Types of Reactions
4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The nitrophenylsulfonyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products
Substitution: Various substituted derivatives depending on the substituent introduced.
Reduction: 4-((4-Aminophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine.
Oxidation: Oxidized derivatives of the pyrimidine ring.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has indicated that 4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine exhibits promising anticancer properties. In vitro studies demonstrated its effectiveness in inhibiting cancer cell proliferation, particularly in breast and lung cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of specific signaling pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. Results showed a notable reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics.
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary tests indicated that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Chemical Synthesis
The synthesis of this compound involves several steps, including the formation of the pyrimidine core followed by substitution reactions to introduce the nitrophenylsulfonyl and trifluoromethyl groups.
Synthesis Overview:
- Formation of Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring is constructed through cyclization reactions.
- Sulfonylation: The introduction of the sulfonyl group is achieved using sulfonyl chlorides.
- Trifluoromethylation: Trifluoromethyl groups are added using reagents such as trifluoromethyl iodide under basic conditions.
Mechanism of Action
The mechanism of action of 4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Substituent Variations: Sulfonyl vs. Thio and Mercapto Groups
4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine
2-Mercapto-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine
- Molecular Formula : C₁₁H₆F₃N₃O₂S; MW: 301.25
- Key Differences : The mercapto (-SH) group introduces hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to the sulfonyl analog. However, the -SH group is prone to oxidation, reducing stability under physiological conditions.
Impact on Bioactivity :
Electronic Effects: Nitro vs. Methoxy and Hydroxy Substitutents
2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine
- Molecular Formula : C₁₁H₆F₃N₃O₃; MW: 285.18
- Key Differences: Replacing the sulfonyl group with a hydroxyl (-OH) increases hydrogen-bond donor capacity, improving aqueous solubility. However, the -OH group’s electron-donating nature reduces the pyrimidine ring’s electrophilicity compared to the nitro-sulfonyl combination.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Key Differences : Methoxy (-OCH₃) groups are electron-donating, which can decrease the pyrimidine ring’s reactivity toward electrophilic attack. This contrasts with the electron-withdrawing nitro group in the target compound, which enhances electrophilicity and stabilizes negative charges in intermediates .
Impact on Reactivity :
Structural Analogues with Heterocyclic Modifications
N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
- Key Differences: Incorporation of a phosphorylmethyl group introduces steric bulk and phosphorus-based electronic effects.
2-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine
- Key Differences: Substituting the nitro-sulfonyl group with an amino-pyridinyl moiety alters electronic and steric profiles. Amino groups enhance basicity, which may affect binding to biological targets like kinases or DNA .
Tabulated Comparison of Key Compounds
| Compound Name | Molecular Formula | MW | Key Substituents | Solubility (Predicted) | Bioactivity Potential |
|---|---|---|---|---|---|
| 4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine | C₁₁H₆F₃N₃O₄S | 333.25 | -SO₂-(4-NO₂Ph), -CF₃ | Moderate (polar solvents) | Enzyme inhibition, antimicrobial |
| 4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine | C₁₁H₆F₃N₃O₂S | 301.25 | -S-(4-NO₂Ph), -CF₃ | Low (non-polar solvents) | Less stable in vivo |
| 2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine | C₁₁H₆F₃N₃O₃ | 285.18 | -OH, -CF₃ | High (aqueous) | Antioxidant, chelator |
| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-... | C₂₅H₂₃FN₄O | 426.48 | -OCH₃, -NHCH₂-(4-OCH₃Ph) | Moderate | Immunomodulatory |
Biological Activity
4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine, with the CAS number 1823182-87-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through various methods, often involving the introduction of sulfonyl and trifluoromethyl groups into the pyrimidine structure. The synthetic routes typically utilize reactions such as nucleophilic substitution and coupling reactions .
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in anti-cancer and antibacterial applications.
Anticancer Activity
- Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and others.
- IC50 Values : The compound demonstrated significant antiproliferative activity with IC50 values ranging from 3.2 nM to 981 nM depending on the specific analogs and substitutions made .
- Mechanism of Action : The presence of the nitrophenyl and trifluoromethyl groups appears to enhance the compound's ability to inhibit tumor growth by affecting cellular pathways involved in proliferation.
Antibacterial Activity
- Minimum Inhibitory Concentrations (MIC) : The compound showed promising antibacterial properties with MIC values as low as 4.88 µg/mL against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Comparative Studies : When compared to standard antibiotics, this compound exhibited superior activity in certain cases, making it a candidate for further development as an antibacterial agent .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the introduction of electron-withdrawing groups such as nitro and trifluoromethyl significantly enhances the biological activity of the pyrimidine derivatives. Key findings include:
- Substituent Effects : Strong electron-withdrawing groups at the para position of the phenyl ring improve antiproliferative activity.
- Steric Factors : Increased steric hindrance from larger substituents leads to decreased activity, suggesting a balance between electronic effects and steric factors is crucial for optimal activity .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | A549 | 3.2 nM | |
| Anticancer | HCT116 | 981 nM | |
| Antibacterial | E. coli | 4.88 µg/mL | |
| Antibacterial | S. aureus | 10 µg/mL |
Case Studies
- Study on Antiproliferative Effects : A study involving several analogs of this compound highlighted that modifications at the para position significantly influenced its potency against colon cancer cell lines.
- Antibacterial Evaluation : In vitro studies demonstrated that this compound's derivatives could effectively inhibit bacterial growth, suggesting potential for treating resistant strains.
Q & A
Q. What are the common synthetic routes for preparing 4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including sulfonation and nitration. A critical step is the coupling of a pyrimidine intermediate with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., using potassium carbonate in DMF) . Brominated pyrimidine intermediates, as reported by Ondi et al. (2004), can serve as precursors for introducing trifluoromethyl groups via nucleophilic substitution . Yield optimization requires careful control of temperature (often 0–60°C), stoichiometric ratios of reagents, and inert atmospheres to prevent side reactions. Purification via column chromatography or recrystallization is essential to isolate the product .
Q. How can spectroscopic and crystallographic methods characterize the structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments, with deshielding effects observed for the trifluoromethyl (-CF₃) and sulfonyl (-SO₂) groups. The nitro group (-NO₂) causes distinct splitting patterns in aromatic regions .
- X-ray Crystallography : Single-crystal studies reveal bond angles and dihedral angles between the pyrimidine ring and substituents. For example, the tetrahedral geometry of the sulfonyl group and planarity of the pyrimidine ring can be confirmed .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the nitro and trifluoromethyl moieties .
Q. What are the typical reactivity profiles of sulfonylpyrimidine derivatives in nucleophilic substitution reactions?
The sulfonyl group (-SO₂-) acts as an electron-withdrawing group, activating the pyrimidine ring for nucleophilic attack at the 2-, 4-, and 6-positions. For example, the trifluoromethyl group stabilizes intermediates during substitution, while the nitro group directs electrophiles to specific positions. Reaction rates depend on solvent polarity (e.g., DMF vs. THF) and the nature of nucleophiles (e.g., amines vs. thiols) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the trifluoromethyl group in this compound?
Density Functional Theory (DFT) calculations analyze electron density maps and frontier molecular orbitals (FMOs) to predict sites of electrophilic/nucleophilic attack. The trifluoromethyl group’s strong -I effect lowers the LUMO energy, making adjacent carbons susceptible to nucleophilic substitution. Solvent effects can be modeled using polarizable continuum models (PCMs) to refine reaction pathways .
Q. What strategies resolve contradictions in reported biological activity data for sulfonylpyrimidine derivatives?
Contradictions often arise from differences in assay conditions (e.g., pH, cell lines) or impurities in synthesized batches. Methodological solutions include:
- Reproducibility Checks : Repeating experiments under standardized conditions (e.g., ISO guidelines).
- Purity Validation : Using HPLC-MS to confirm compound integrity (>95% purity) .
- Theoretical Alignment : Linking results to established mechanisms (e.g., enzyme inhibition kinetics) to identify outliers .
Q. How can reaction conditions be optimized for introducing the nitro group during synthesis?
Nitration using HNO₃/H₂SO₄ mixtures requires precise control of temperature (0–5°C) to avoid over-nitration. Alternative methods, such as acetyl nitrate in acetic anhydride, reduce side products. Monitoring via TLC or in-situ IR spectroscopy ensures reaction progress . Post-nitration, quenching with ice-water and neutralization with NaHCO₃ minimizes decomposition .
Methodological Considerations
Q. What analytical techniques are critical for assessing stability under varying pH and temperature?
- HPLC-UV/Vis : Tracks degradation products under accelerated stability conditions (e.g., 40°C/75% RH).
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds.
- pH-Dependent Solubility Studies : Identify optimal storage conditions (e.g., buffered solutions at pH 7.4) .
Q. How does the electronic effect of the nitro group influence spectroscopic data?
The nitro group’s strong electron-withdrawing nature causes downfield shifts in ¹H NMR (e.g., aromatic protons at δ 8.2–8.5 ppm) and distinct IR stretches (~1520 cm⁻¹ for asymmetric NO₂) . In X-ray studies, it contributes to planar geometry and intermolecular interactions (e.g., π-π stacking) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
